molecular formula C14H13ClN4O B14631092 1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea

1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea

Cat. No.: B14631092
M. Wt: 288.73 g/mol
InChI Key: PPZQPCGVBNRUSV-UHFFFAOYSA-N
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Description

1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to a chlorophenyl ring and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid
  • (E)-2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid

Uniqueness

1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea is unique due to its specific structural features, such as the presence of both a chlorophenyl and a phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential utility in scientific research and industrial applications.

Properties

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea

InChI

InChI=1S/C14H13ClN4O/c15-11-6-8-13(9-7-11)19-17-10-16-14(20)18-12-4-2-1-3-5-12/h1-10,19H,(H2,16,17,18,20)

InChI Key

PPZQPCGVBNRUSV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/C=N/NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC=NNC2=CC=C(C=C2)Cl

Origin of Product

United States

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